molecular formula C10H9BrF2IN B8152015 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine

1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine

Cat. No.: B8152015
M. Wt: 387.99 g/mol
InChI Key: LODDIQJPFJXRPS-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine is a synthetic organic compound characterized by the presence of bromine, iodine, and fluorine atoms attached to a benzyl and azetidine ring structure

Preparation Methods

The synthesis of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method involves the reaction of 5-bromo-2-iodobenzaldehyde with appropriate reagents to form the benzyl intermediate. This intermediate is then reacted with 3,3-difluoro-azetidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of bromine and iodine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, influenced by the presence of halogen atoms which can affect the compound’s reactivity and binding properties.

Comparison with Similar Compounds

1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine can be compared with other halogenated benzyl azetidine compounds, such as:

Properties

IUPAC Name

1-[(5-bromo-2-iodophenyl)methyl]-3,3-difluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2IN/c11-8-1-2-9(14)7(3-8)4-15-5-10(12,13)6-15/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODDIQJPFJXRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)Br)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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